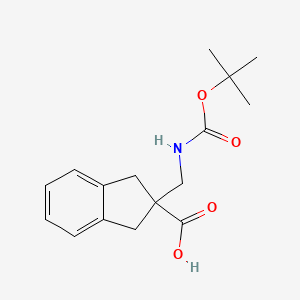

2-Bocaminomethyl-indan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bocaminomethyl-indan-2-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of this compound involves the use of reagents for oligo synthesis, protecting groups, and solvents . The molecular weight of this compound is 291.35 .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available sources .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.34224 . More detailed physical and chemical properties are not available in the current sources .Scientific Research Applications

1. Chiral Building Blocks for Peptide-Mimetic HIV Protease Inhibitors

(2S, 3S)-BocAHPBA and (R)-BocDMTA are synthesized from derivatives of 2-Bocaminomethyl-indan-2-carboxylic acid, serving as chiral building blocks in assembling potent HIV protease inhibitors like JE-2147 (KNI-764) (Ikunaka, Matsumoto, & Nishimoto, 2002).

2. Chiral Calix[4]arene Thiourea Derivatives for Enantiomeric Recognition

Novel chiral calix[4]arene thiourea derivatives synthesized for enantiomeric recognition of carboxylate anions, including N-Boc-alanine, demonstrate how such derivatives aid in supramolecular chemistry and enantiomeric separation (Bozkurt, Turkmen, & Soykan, 2016).

3. Biocatalysis in Synthetic Organic Chemistry and Biotechnology

Carboxylic acid reductases (CARs), which can efficiently and selectively reduce a broad range of carboxylic acid substrates to their corresponding aldehyde moieties, highlight the versatility of enzymes like this compound in advancing greener and more sustainable synthetic processes (Qu, Guo, Yang, & Sun, 2018).

4. Palladium/Norbornene Cooperative Catalysis

Palladium/XPhos complex with 5-norbornene-2-carboxylic acid, related to this compound, demonstrates its use in a two-component annulation reaction for constructing tetrahydronaphthalenes and indanes with quaternary centers (Liu et al., 2018).

5. Carboxylate Covalently Modified Polyoxometalates in Various Fields

Research on carboxylate covalently modified polyoxometalates (CCMPs) with carboxylic acid ligands like this compound reveals their potential applications in optics, magnetism, and materials science (Ma, Hu, Wang, & Niu, 2019).

Safety and Hazards

Future Directions

Mechanism of Action

- By reducing the viscosity of mucus, it facilitates its expulsion, which is crucial for individuals with conditions characterized by increased mucus production, such as chronic obstructive pulmonary disease (COPD) and other respiratory illnesses .

- By reducing mucus viscosity, it allows for easier clearance from the airways, preventing mucus accumulation and aiding in respiratory symptom relief .

- This process likely affects signaling pathways related to mucus production and secretion, although specific pathways have not been extensively studied .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEKLIXEPFQAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122833 |

Source

|

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1360547-53-0 |

Source

|

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360547-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)